N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
Description
N1-((4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is an oxalamide derivative characterized by a thiopyran ring substituted with a 2-hydroxyethoxy group and a methylene-linked N2-(2-methoxy-5-methylphenyl) moiety. The thiopyran scaffold introduces sulfur-based stereoelectronic effects, while the 2-hydroxyethoxy group enhances hydrophilicity compared to purely aromatic or alkyl substituents.
Properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-13-3-4-15(24-2)14(11-13)20-17(23)16(22)19-12-18(25-8-7-21)5-9-26-10-6-18/h3-4,11,21H,5-10,12H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZISAUAYNLYJAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2(CCSCC2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a complex organic compound classified as an oxalamide. This compound is notable for its unique structural features, including a tetrahydrothiopyran moiety and various functional groups that contribute to its biological activity. The exploration of its pharmacological properties and potential therapeutic applications is of significant interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 366.5 g/mol. The compound's structure features:
- Tetrahydrothiopyran ring : Contributes to the compound's unique reactivity and interaction with biological systems.
- Hydroxyethoxy group : Enhances solubility and may influence the compound's interaction with biological targets.
- Oxalamide moiety : Imparts characteristics typical of amides, such as potential enzyme inhibition properties.
While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized that the compound interacts with specific enzymes or receptors in biological systems. Compounds with similar structures have been shown to exhibit significant biological activities, including antimicrobial and anti-inflammatory effects .
Pharmacological Studies
Research indicates that derivatives of oxalamides, particularly those incorporating thiopyran rings, may possess enhanced pharmacological properties. For instance, studies on related compounds have demonstrated:
- Antimicrobial activity : Certain oxalamides have been shown to be effective against pathogens such as Haemophilus influenzae and Moraxella catarrhalis .
- Enzyme inhibition : Compounds similar in structure have been explored for their ability to inhibit specific enzymes involved in disease processes.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of oxazolidinone derivatives, which include structural elements similar to those found in this compound, found that these compounds exhibited potent activity against respiratory tract infection pathogens. This suggests potential for further investigation into the antimicrobial properties of this oxalamide .
Study 2: Inhibition of Enzymatic Activity
Research has focused on the inhibition of specific enzymes by oxalamide derivatives. For example, compounds with a tetrahydrothiopyran structure were assessed for their ability to inhibit enzymes linked to inflammatory pathways. The results indicated a promising profile for further development in therapeutic contexts .
Data Table: Comparison of Structural Characteristics
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | C18H26N2O4S | 366.5 | Hydroxyethoxy, Tetrahydrothiopyran, Oxalamide |
| Related Oxazolidinone Derivative | C16H20F2N2O4S | 374.4 | Amine, Oxazolidinone |
Comparison with Similar Compounds
Key Observations :
- Thiopyran vs. Aromatic Cores : The thiopyran ring in the target compound may confer distinct conformational rigidity and solubility profiles compared to benzene or pyridine rings in analogs .
- Hydrophilicity : The 2-hydroxyethoxy group enhances water solubility relative to methoxy or methylthio groups in compounds like N2-(2-(methylthio)phenyl) derivatives .
Analytical Characterization
- All compounds, including the target, rely on 1H/13C NMR and mass spectrometry (MS) for structural validation . The thiopyran ring’s stereochemistry may necessitate advanced techniques like X-ray crystallography or 2D NMR for full elucidation.
Preparation Methods
The tetrahydro-2H-thiopyran ring serves as the structural backbone. A widely cited method involves the hydrogenation of 3-formyl-5,6-dihydro-2H-thiopyran derivatives. As described in patent CA1230125A, this process employs nickel or platinum catalysts under hydrogen gas (1–10 atm) at 50–100°C. The reaction typically achieves >85% conversion, with the formyl group retained for subsequent functionalization.
Key Reaction Conditions :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Raney Nickel (5–10 wt%) | |
| Temperature | 80°C | |
| Reaction Time | 6–8 hours | |
| Solvent | Ethanol or Tetrahydrofuran |
Alternative routes include cyclization of bis(β-formylethyl) sulfides using acidic catalysts (e.g., p-toluenesulfonic acid) at reflux. This method avoids high-pressure hydrogenation but requires careful control of stoichiometry to prevent oligomerization.
Introduction of the 2-Hydroxyethoxy Group
Functionalization of the thiopyran core at the 4-position with a 2-hydroxyethoxy group is achieved via nucleophilic substitution. A modified Williamson ether synthesis is employed, where the thiopyran intermediate is reacted with 2-chloroethanol or ethylene glycol derivatives.
Example Protocol :
- Activation : Treat 4-chloromethyltetrahydro-2H-thiopyran with sodium hydride (1.2 eq) in anhydrous THF at 0°C.
- Etherification : Add 2-hydroxyethyl bromide (1.5 eq) dropwise, then warm to 25°C and stir for 12 hours.
- Workup : Quench with aqueous NH4Cl, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Yield Optimization :
| Parameter | Effect on Yield | Source |
|---|---|---|
| Excess Nucleophile | Increases to 78% (1.5 eq) | |
| Solvent Polarity | Higher polarity improves rate | |
| Temperature | 25°C optimal |
Oxalamide Formation
The oxalamide moiety is constructed by reacting oxalyl chloride with primary amines. This step is critical for introducing the N-(2-methoxy-5-methylphenyl) group.
Two-Stage Process :
- Preparation of Oxalyl Chloride Intermediate :
- Amidation with Thiopyran-Methylamine :
Side Reactions : Competitive formation of mono-amide byproducts is mitigated by using excess oxalyl chloride and controlled stoichiometry.
Coupling and Final Assembly
The thiopyran and phenyl oxalamide segments are coupled using carbodiimide-based reagents. A representative method adapted from Vulcanchem’s protocols involves:
- Activation : Treat the oxalamide-thiopyran intermediate with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq) in DMF.
- Coupling : Add 2-methoxy-5-methylaniline (1.2 eq) and stir at 25°C for 48 hours.
- Purification : Chromatography on silica gel (eluent: CH2Cl2/MeOH 9:1) yields the final product (65–70%).
Critical Parameters :
| Factor | Optimal Condition | Source |
|---|---|---|
| Coupling Agent | EDC/HOBt | |
| Reaction Time | 48 hours | |
| Solvent | Anhydrous DMF |
Purification and Characterization
Final purification employs recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient). Structural validation is performed via:
- 1H NMR : Key signals include δ 6.8–7.2 ppm (aromatic protons), δ 4.2–4.5 ppm (methylene adjacent to oxalamide), and δ 3.3–3.7 ppm (thiopyran ring protons).
- Mass Spectrometry : ESI-MS m/z calculated for C21H29N2O5S: 445.18; observed: 445.2.
Industrial-Scale Considerations
Large-scale production (≥1 kg) necessitates:
Q & A
Q. How to mitigate side reactions during large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Use inline FT-IR to monitor reaction progression.
- Catalyst Optimization : Screen heterogeneous catalysts (e.g., Pd/C) to reduce byproducts.
- Design of Experiments (DoE) : Apply factorial designs to optimize temperature, stirring rate, and reagent stoichiometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
